molecular formula C22H23F2N3O2 B6092817 7-[(3,4-difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-[(3,4-difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6092817
M. Wt: 399.4 g/mol
InChI Key: KITDSIBDQADZMZ-UHFFFAOYSA-N
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Description

7-[(3,4-Difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[45]decan-6-one is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

The synthesis of 7-[(3,4-difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride, 6-methylpyridine-3-carboxylic acid, and a suitable spirocyclic amine.

    Formation of Intermediate: The first step involves the reaction of 3,4-difluorobenzyl chloride with the spirocyclic amine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 6-methylpyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

7-[(3,4-Difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the spirocyclic moiety are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[(3,4-Difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Pharmacology: Researchers investigate the compound’s pharmacokinetic and pharmacodynamic properties to understand its absorption, distribution, metabolism, and excretion in the body.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.

    Industrial Applications: The compound may be used as a building block in the synthesis of more complex molecules for industrial applications, such as agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-[(3,4-difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

7-[(3,4-Difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other spirocyclic compounds and derivatives of 3,4-difluorobenzyl and 6-methylpyridine.

    Uniqueness: The unique spirocyclic structure and specific functional groups of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2/c1-15-3-5-17(12-25-15)20(28)27-10-8-22(14-27)7-2-9-26(21(22)29)13-16-4-6-18(23)19(24)11-16/h3-6,11-12H,2,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITDSIBDQADZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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